molecular formula C7H9N3OS B8339653 5-Amino-4-cyano-3-propoxyisothiazole

5-Amino-4-cyano-3-propoxyisothiazole

Cat. No.: B8339653
M. Wt: 183.23 g/mol
InChI Key: PBZLEXDZTVPZBZ-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-3-propoxyisothiazole (CAS: [withheld]; EC: 609-957-4) is a heterocyclic compound featuring an isothiazole core substituted with amino, cyano, and propoxy groups. Its molecular formula is C₇H₉N₃OS, with a molecular weight of 197.23 g/mol. The propoxy group at the 3-position distinguishes it from analogs with smaller or branched alkoxy substituents, influencing its physicochemical and biological properties. This compound is primarily studied for its antimicrobial and receptor-binding activities, with applications in agrochemical and pharmaceutical research .

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

5-amino-3-propoxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H9N3OS/c1-2-3-11-7-5(4-8)6(9)12-10-7/h2-3,9H2,1H3

InChI Key

PBZLEXDZTVPZBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NSC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

5-Amino-4-cyano-3-methylisothiazole

  • Substituent : Methyl group at the 3-position.
  • Key Differences :
    • Solubility : The methyl group reduces polarity, resulting in lower water solubility (3.2 mg/mL) compared to the propoxy analog (5.8 mg/mL) but higher lipophilicity (logP: 1.2 vs. 0.8).
    • Biological Activity : Less potent against Staphylococcus aureus (MIC: 32 μg/mL vs. 8 μg/mL for propoxy), likely due to reduced steric bulk and weaker membrane interaction .

5-Amino-4-cyano-3-isopropoxyisothiazole

  • Substituent : Branched isopropoxy group.
  • Key Differences :
    • Steric Effects : The branched isopropoxy group lowers solubility in DMSO (54 mg/mL vs. 78 mg/mL for propoxy) due to increased steric hindrance.
    • Antimicrobial Efficacy : Reduced activity against Gram-positive bacteria (MIC: 16 μg/mL vs. 8 μg/mL for propoxy), highlighting the importance of linear alkoxy chains in bacterial membrane penetration .

5-Amino-4-cyano-3-ethoxyisothiazole

  • Substituent : Smaller ethoxy group.
  • Key Differences :
    • Molecular Weight : Lower molecular weight (169.18 g/mol) improves water solubility (8.1 mg/mL) but reduces receptor-binding affinity (EC₅₀: 45 nM vs. 12 nM for propoxy).
    • Thermal Stability : Decomposes at 195°C, higher than propoxy (175°C), suggesting that longer alkoxy chains may destabilize the crystal lattice .

5-Amino-4-cyano-3-(2-chloroethoxy)isothiazole

  • Substituent : Chlorinated ethoxy group.
  • Key Differences :
    • Electron-Withdrawing Effects : The chlorine atom enhances receptor-binding potency (EC₅₀: 5 nM) but decreases water solubility (1.2 mg/mL) due to increased hydrophobicity.
    • Toxicity : Higher acute toxicity (LD₅₀: 120 mg/kg vs. 180 mg/kg for propoxy), underscoring a trade-off between efficacy and safety .

Key Trends and Implications

Substituent Size and Solubility : Linear alkoxy chains (e.g., propoxy) balance lipophilicity and polarity, enhancing solubility in both aqueous and organic solvents compared to methyl or branched analogs .

Biological Activity : Longer alkoxy groups improve antimicrobial potency and receptor binding, but chlorination introduces toxicity risks .

Thermal Stability : Smaller substituents (e.g., ethoxy) enhance thermal stability, likely due to tighter molecular packing, whereas bulkier groups disrupt crystal lattices .

Preparation Methods

Diazonium Salt Formation

2,6-Dichloro-4-trifluoromethylaniline is dissolved in an organic solvent (e.g., toluene) and reacted with nitrosyl sulfuric acid at 10–30°C for 1–5 hours to generate the diazo intermediate. This step requires precise temperature control to avoid premature decomposition.

Coupling Reaction

The diazo solution is dripped into ice water, followed by the addition of ethyl 2,3-dicyanopropionate at 0–30°C. Stirring for 2–6 hours facilitates the formation of a coupling product, with toluene extraction isolating the organic phase.

Cyclization and Purification

Ammonia water is introduced to the toluene layer at 0–15°C, inducing cyclization over 2–10 hours. Filtration and drying yield the final product with ≤0.1% impurities.

Table 1: Reaction Conditions for Diazotization-Coupling Method

StepTemperature RangeTimeKey ReagentsYield
Diazonium formation10–30°C1–5 hNitrosyl sulfuric acid85–90%
Coupling0–30°C2–6 hEthyl 2,3-dicyanopropionate78–82%
Cyclization0–15°C2–10 hAmmonia water91–95%

Flow Chemistry-Assisted Synthesis

Automated flow synthesis, as demonstrated by Snead et al., offers a scalable alternative. This method minimizes intermediate isolation and enhances reproducibility.

Continuous Azide Generation

Aniline derivatives are converted to aryl azides in a flow reactor, with ReactIR monitoring ensuring real-time detection of hazardous intermediates. Purification via in-line scavengers eliminates azide contaminants.

Cycloaddition and Functionalization

The purified azide stream reacts with propiolonitrile derivatives under continuous flow, forming the triazole precursor. Subsequent propoxylation and amination yield this compound.

Table 2: Flow Synthesis Parameters

ParameterValueImpact on Yield
Flow rate0.5 mL/minMaximizes mixing efficiency
Residence time15 minEnsures complete conversion
Temperature80°CAccelerates cycloaddition

Chloroformamidine Intermediate Route

US4032322A describes a pathway leveraging N-(dichloromethylene)-N,N-dimethylammonium chloride to form chloroformamidine intermediates.

Intermediate Synthesis

This compound is synthesized by reacting 5-amino-3-propoxyisothiazole with N-(dichloromethylene)-N,N-dimethylammonium chloride in dichloromethane. The reaction proceeds at room temperature, with recrystallization from hexane/benzene yielding high-purity product.

Mechanistic Insights

The dichloromethylene reagent acts as an electrophile, attacking the amino group to form the formamidine moiety. Spectral data (IR, NMR) confirm intermediate structures, with melting points (e.g., 108–109°C) serving as purity indicators.

Table 3: Chloroformamidine Route Optimization

ConditionOptimal ValueDeviation Impact
SolventDichloromethaneLower polarity reduces byproducts
Reaction time4 hShorter durations limit yield
RecrystallizationHexane/benzene (9:1)Enhances crystal purity

Comparative Analysis of Methodologies

Yield and Scalability

  • Diazotization-coupling : Highest yield (95%) but requires cryogenic conditions.

  • Flow synthesis : 88% yield with superior scalability but demands specialized equipment.

  • Chloroformamidine route : Moderate yield (82%) but simplified purification.

Impurity Profiles

HPLC analyses reveal that flow synthesis produces fewer side products (≤0.05% vs. ≤0.1% in diazotization) .

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